molecular formula C8H13NO3 B2658511 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1510980-37-6

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2658511
CAS No.: 1510980-37-6
M. Wt: 171.196
InChI Key: PIIBNZIXJRYTFM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H13NO3 and a molecular weight of 171.196 g/mol. This compound features a six-membered piperidine ring with two methyl groups, a ketone group at the 6-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylglutaric anhydride with ammonia or amines, followed by oxidation to introduce the ketone functionality at the 6-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and oxidation reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the ketone and carboxylic acid, enable it to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    6-Oxopiperidine-3-carboxylic acid: A similar compound with a six-membered piperidine ring, a ketone group at the 6-position, and a carboxylic acid group at the 3-position.

    Piperidinones: Compounds with a piperidine ring and a ketone group, often used as intermediates in organic synthesis.

Uniqueness

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of two methyl groups at the 1 and 3 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

1,3-dimethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(7(11)12)4-3-6(10)9(2)5-8/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIBNZIXJRYTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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